molecular formula C20H23NO4 B11237059 N-[2-(3,4-dimethylphenoxy)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[2-(3,4-dimethylphenoxy)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11237059
M. Wt: 341.4 g/mol
InChI Key: QBNZKOMXPPHIFJ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethylphenoxy)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a benzodioxepine ring, a carboxamide group, and a dimethylphenoxyethyl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethylphenoxy)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps:

    Formation of the Benzodioxepine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as catechol derivatives and epoxides under acidic or basic conditions.

    Attachment of the Dimethylphenoxyethyl Group: This step involves the reaction of the benzodioxepine intermediate with 3,4-dimethylphenol and an appropriate alkylating agent, such as ethyl bromide, under basic conditions.

    Introduction of the Carboxamide Group: The final step involves the reaction of the intermediate with a suitable amine, such as ethylamine, under conditions that promote amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenoxyethyl moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The benzodioxepine ring and the phenoxyethyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its complex structure.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The exact mechanism of action of N-[2-(3,4-dimethylphenoxy)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The benzodioxepine ring and carboxamide group are likely involved in binding interactions, while the dimethylphenoxyethyl moiety could influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but with methoxy groups instead of methyl groups.

    N-[2-(3,4-dimethylphenoxy)ethyl]aniline: Similar structure but lacks the benzodioxepine ring.

Uniqueness

N-[2-(3,4-dimethylphenoxy)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to the presence of the benzodioxepine ring, which can impart distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its stability, binding affinity, or reactivity in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-(3,4-dimethylphenoxy)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C20H23NO4/c1-14-4-6-17(12-15(14)2)23-11-8-21-20(22)16-5-7-18-19(13-16)25-10-3-9-24-18/h4-7,12-13H,3,8-11H2,1-2H3,(H,21,22)

InChI Key

QBNZKOMXPPHIFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC(=O)C2=CC3=C(C=C2)OCCCO3)C

Origin of Product

United States

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